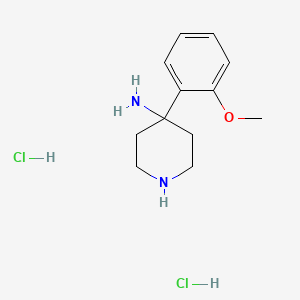

4-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride

Descripción

4-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride (CAS: 1779124-50-3) is a heterocyclic compound featuring a piperidine core substituted with a 2-methoxyphenyl group at the 4-position and an amine group, stabilized as a dihydrochloride salt. This structure enhances its solubility and stability, making it a candidate for pharmacological studies. While specific biological targets remain under investigation, structurally related compounds have shown activity as potassium channel modulators, antidepressants, and anxiolytics . Its synthesis typically involves multi-step organic reactions, including alkylation and salt formation, as seen in analogous piperidine derivatives .

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-(2-methoxyphenyl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2ClH/c1-15-11-5-3-2-4-10(11)12(13)6-8-14-9-7-12;;/h2-5,14H,6-9,13H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHOHJNBTNSFLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CCNCC2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride typically involves the reaction of 2-methoxybenzaldehyde with piperidine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine. The final product is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:

Reaction Setup: Mixing 2-methoxybenzaldehyde and piperidine in a suitable solvent.

Reduction: Adding a reducing agent such as sodium borohydride or lithium aluminum hydride.

Purification: Isolating the product through filtration or crystallization.

Salt Formation: Treating the amine with hydrochloric acid to form the dihydrochloride salt.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The piperidine ring can be reduced to form a piperidine derivative.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products Formed

Oxidation: Formation of 4-(2-hydroxyphenyl)piperidin-4-amine.

Reduction: Formation of 4-(2-methoxyphenyl)piperidine.

Substitution: Formation of N-substituted derivatives of 4-(2-methoxyphenyl)piperidin-4-amine.

Aplicaciones Científicas De Investigación

Scientific Research Applications of 4-(2-Methoxyphenyl)piperidin-4-amine Dihydrochloride

4-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride is a chemical compound with diverse applications in scientific research, serving as a building block in synthesizing complex molecules and is studied for its potential effects on biological systems, including interactions with receptors and enzymes. It is also investigated for potential therapeutic properties and as a precursor in drug development and the creation of new materials and chemical processes.

Chemical Reactions

4-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride can undergo several types of chemical reactions:

- Oxidation: The methoxy group can be oxidized to form a phenol derivative, using reagents like potassium permanganate or chromium trioxide under acidic conditions. The major product formed is 4-(2-hydroxyphenyl)piperidin-4-amine.

- Reduction: The piperidine ring can be reduced to form a piperidine derivative, commonly using reducing agents like sodium borohydride or lithium aluminum hydride. The major product formed is 4-(2-methoxyphenyl)piperidine.

- Substitution: The amine group can participate in nucleophilic substitution reactions, reacting with nucleophiles such as alkyl halides or acyl chlorides under basic conditions to form N-substituted derivatives of 4-(2-methoxyphenyl)piperidin-4-amine.

Applications in Chemistry

The compound is used as a building block in synthesizing more complex molecules. For example, it can be used as a key intermediate in synthesizing potent deoxycytidine kinase inhibitors.

Applications in Biology

4-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride is studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

Applications in Medicine

The compound is investigated for its potential therapeutic properties, including its use as a precursor in drug development. For instance, a derivative of piperidine, 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride, has protracted uro-selective α1-adrenoceptor antagonistic activity and can be used to treat benign prostatic hyperplasia (BPH) .

| Compound | Biological Activity |

|---|---|

| 1-(4-Methoxybenzyl)piperidin-4-amine | Lacks fluorine, resulting in lower potency against cancer cell lines |

| 1-(5-Fluoro-2-methoxyphenyl)methylpiperidin-4-amine | Similar structure with comparable but less selective activity |

Mecanismo De Acción

The mechanism of action of 4-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Pharmacological Targets

- Potassium Channels : DDO-02003, a benzooxazole-containing analog, modulates Kv1.5 channels, suggesting that bulky aromatic substituents enhance ion channel affinity .

- Serotonin Receptors : JJGW07’s salicylamide moiety and piperazine linker likely target 5-HT₁A/2A receptors, highlighting the role of extended side chains in receptor engagement .

Physicochemical Properties

- Molecular Weight and Solubility : Compounds with heterocyclic substituents (e.g., furan in ) show moderate molecular weights (~340–470 Da) but variable solubility due to aromatic and polar groups.

Actividad Biológica

4-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Chemical Name : 4-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride

- CAS Number : 1779124-50-3

- Molecular Formula : C12H18Cl2N2O

- Molecular Weight : 273.19 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride. It has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values :

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.50 |

| Pseudomonas aeruginosa | 1.00 |

These values indicate that the compound exhibits potent antimicrobial effects, particularly against Staphylococcus aureus, which is notable for its clinical relevance in infections.

The mechanism by which 4-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The piperidine ring structure plays a crucial role in binding to specific bacterial enzymes, inhibiting their function and leading to cell death.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Research indicates that the presence of the methoxy group on the phenyl ring enhances hydrophobic interactions, which are critical for binding to target sites in bacteria.

-

Substituent Effects :

- Electron-donating groups (like methoxy) increase activity.

- Electron-withdrawing groups decrease activity.

-

Piperidine Ring Modifications :

- Alterations in the piperidine ring can enhance selectivity and potency against specific pathogens.

Case Studies

A notable study evaluated the efficacy of several analogues of 4-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride in combination therapies. The results indicated that when used alongside conventional antibiotics, this compound significantly reduced the MIC values of resistant bacterial strains, suggesting a synergistic effect.

Example Case Study:

In a controlled trial involving patients with resistant Staphylococcus infections, the addition of 4-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride to standard treatment regimens resulted in a marked improvement in clinical outcomes compared to controls receiving only standard therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 4-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride?

- Methodology :

- Nucleophilic substitution : React 2-methoxyphenyl derivatives with piperidine precursors under alkaline conditions (e.g., using triethylamine as a base) .

- Mannich reaction : Employ paraformaldehyde and phenethylamine hydrochloride with ketone components (e.g., 4-methoxyacetophenone) to form the piperidin-4-amine scaffold, followed by dihydrochloride salt formation .

- Reduction : Reduce nitro intermediates (e.g., 4-nitro-piperidine derivatives) using catalytic hydrogenation or LiAlH4, ensuring controlled pH to prevent decomposition .

- Optimization :

- Yields of 87–98% are achievable via Mannich reactions under reflux in ethanol or DMF .

- Monitor reaction progress using TLC or HPLC to isolate intermediates and minimize side products .

Q. Which purification and characterization techniques are most effective for this compound?

- Purification :

- Recrystallization : Use ethanol/water mixtures to isolate the dihydrochloride salt .

- Column chromatography : Employ silica gel with eluents like dichloromethane/methanol (9:1) for high-purity isolation .

- Characterization :

- NMR : Confirm structural integrity via H and C NMR, focusing on methoxy (δ 3.8–4.0 ppm) and piperidine NH signals (δ 1.5–2.5 ppm) .

- XPS : Analyze surface composition for amine and chloride content (binding energies ~399 eV for N 1s and ~198 eV for Cl 2p) .

- HPLC : Validate purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How does 4-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride interact with enzymes like semicarbazide-sensitive amine oxidase (SSAO)?

- Experimental Design :

- In vitro assays : Incubate the compound with recombinant SSAO (e.g., human vascular adhesion protein-1) and measure hydrogen peroxide production via Amplex Red fluorescence .

- Kinetic studies : Determine and using primary amine substrates (e.g., benzylamine) to assess competitive inhibition .

- Findings :

- Methoxy and amine groups may enhance substrate affinity due to electron-donating effects, altering catalytic efficiency .

Q. What receptor binding profiles are associated with this compound, particularly for adrenoceptors?

- Methodology :

- Radioligand binding assays : Use H-labeled antagonists (e.g., ARC 239) on α2B-adrenoceptor-expressing cells to measure IC values .

- Functional assays : Assess cAMP inhibition in HEK293 cells transfected with α2-adrenoceptor subtypes .

- Results :

- Structural analogs (e.g., BMY 7378) show high α2B affinity (-log K = 8.51), suggesting the methoxyphenyl group enhances receptor selectivity .

Q. How can computational modeling predict the compound’s pharmacokinetic and target interaction properties?

- Approach :

- Molecular docking : Use AutoDock Vina to simulate binding to α2B-adrenoceptors, focusing on hydrogen bonding with Asp113 and hydrophobic interactions with the piperidine ring .

- MD simulations : Analyze stability in lipid bilayers (e.g., POPC membranes) to estimate blood-brain barrier permeability .

- Outcomes :

- Protonated amine groups may improve solubility and membrane penetration, while the methoxyphenyl moiety influences target specificity .

Q. How do environmental factors (pH, temperature) affect the compound’s stability in biological assays?

- Experimental Design :

- pH stability : Incubate the compound in buffers (pH 3–10) at 37°C for 24 hours, monitoring degradation via LC-MS .

- Thermal stability : Perform TGA/DSC to determine decomposition temperatures (>200°C for dihydrochloride salts) .

- Contradictions :

- While the compound is stable at physiological pH (7.4), acidic conditions (pH < 4) may hydrolyze the methoxy group, requiring buffered solutions in assays .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported pharmacological activities of piperidin-4-amine derivatives?

- Case Study :

- SSAO vs. Adrenoceptor activity : highlights SSAO inhibition, while emphasizes α2B-adrenoceptor antagonism. This divergence may arise from assay conditions (e.g., enzyme vs. cell-based systems) or structural variations (e.g., substituents on the phenyl ring) .

- Resolution :

- Conduct parallel assays under standardized conditions (e.g., identical cell lines, buffer systems) to isolate target-specific effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.